4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Overview
Description
4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and a mercapto group attached to the triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridine derivatives, have been reported to inhibit microtubulin polymerization , and c-Met kinase . These targets play crucial roles in cell division and signal transduction, respectively.
Mode of Action
Based on its structural similarity to [1,2,4]triazolo[4,3-a]pyridine derivatives, it might interact with its targets (microtubulin and c-met kinase) and inhibit their functions . This inhibition could lead to disruption of cell division and signal transduction, potentially leading to cell death.
Result of Action
Based on its potential mode of action, it might lead to disruption of cell division and signal transduction, potentially causing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from commercially available reagents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may begin with the formation of a triazole intermediate, followed by its fusion with a quinazoline derivative. The mercapto group is then introduced through a thiolation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-b]quinazolin-5(4H)-one
- 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-c]quinazolin-5(4H)-one
Uniqueness
4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-8-13(11(2)9-10)20-15(22)12-5-3-4-6-14(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUUBCNFFANJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405310 | |
Record name | 4-(2,4-Dimethylphenyl)-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85772-36-7 | |
Record name | 4-(2,4-Dimethylphenyl)-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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